1-Adamantylmethyl benzoate
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Overview
Description
1-Adamantylmethyl benzoate is a chemical compound that contains 45 bonds in total, including 23 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 5 six-membered rings, 3 eight-membered rings, and 1 aromatic ester .
Synthesis Analysis
The synthesis of 1-adamantylmethyl and adamantyl complexes of transition metals has been described. These include peralkyls, mixed complexes, and π-acid complexes . Another study discusses the synthesis of adamantyl and homoadamantyl-substituted β-hydroxybutyric acids using selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde .Molecular Structure Analysis
The molecular structure of this compound includes an adamantyl moiety, which can serve as an efficient building block to synthesize 2-oxopropyl benzoate derivatives with synclinal conformation with a looser-packed crystal packing system .Chemical Reactions Analysis
A bulky carboxylic acid bearing one 1-adamantylmethyl and two methyl substituents at the α-position is demonstrated to work as an efficient carboxylate ligand source in Pd-catalyzed intermolecular C (sp2)–H bond arylation reactions . Another study discusses the synthesis of unsaturated adamantane derivatives and their polymerization reactions .Scientific Research Applications
Synthesis and Bioactivity
1-adamantylmethyl benzoate and its derivatives have been explored for their synthesis, structural characteristics, and potential bioactivities. For example, adamantyl-based ester derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities, highlighting the compound's utility in drug design and development. These compounds exhibit significant bioactivity due to their unique adamantyl moiety, making them promising candidates for further pharmaceutical research (Chidan Kumar et al., 2015).
Material Science Applications
In the realm of material science, adamantyl derivatives have been utilized to modify the properties of polymers. For instance, aromatic polyamides containing the adamantyl moiety have been synthesized, demonstrating varied gas transport properties. This research indicates the potential of adamantane-based compounds in enhancing the functionality of polymeric materials for applications such as gas separation membranes (Bera et al., 2014).
Antimicrobial and Anti-Proliferative Properties
Further studies have investigated the synthesis and bioactivity of hydrazide-hydrazones with the 1-adamantane carbonyl moiety, revealing their potential antibacterial activity against Gram-positive bacteria and C. albicans, as well as cytotoxicity against human cancer cell lines. This underscores the versatility of adamantyl derivatives in developing new antimicrobial and anticancer agents (Pham et al., 2019).
Environmental Impacts and Degradation
Research on diamondoid naphthenic acids, including adamantane carboxylic acids, has shed light on their environmental impact and degradation products. These studies are crucial for understanding the ecological consequences of adamantane derivatives and developing strategies for mitigating their effects (Dissanayake et al., 2016).
Drug Design and Therapeutic Applications
Adamantyl-based compounds, due to their multifaceted properties, play a significant role in drug design, offering benefits such as enhanced drug stability, modulated reactivity, and improved pharmacokinetic and pharmacodynamic parameters. Their application spans neurological conditions, antiviral therapies, and treatments for type 2 diabetes, showcasing the broad therapeutic potential of these compounds (Liu et al., 2011).
Mechanism of Action
Target of Action
Adamantyl-based compounds are known for their wide-ranging applications in the treatment of neurological conditions and type-2 diabetes, in addition to their anti-viral abilities . The 1-Adamantylmethyl moiety is often used in ammonium, imidazolium, and pyridinium salts .
Mode of Action
It is known that the high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Biochemical Pathways
It is known that adamantane derivatives can be involved in various chemical and catalytic transformations .
Pharmacokinetics
The adamantyl moiety is known to serve as an efficient building block to synthesize 2-oxopropyl benzoate derivatives .
Result of Action
It is known that adamantane derivatives have a wide range of applications, including their use in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Action Environment
It is known that the adamantane cage bulkiness sometimes restricts the utilization of the 1-adamantylmethyl moiety .
Safety and Hazards
Future Directions
The increasing complexity of compounds in recent supramolecular chemistry studies correlates with the need for versatile, synthetically available binding motifs (building blocks) with tunable supramolecular properties. The utilisation of a favoured 1-adamantylmethyl moiety in ammonium, imidazolium, and pyridinium salts is sometimes restricted by synthetic difficulties most likely related to the adamantane cage bulkiness .
properties
IUPAC Name |
1-adamantylmethyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c19-17(16-4-2-1-3-5-16)20-12-18-9-13-6-14(10-18)8-15(7-13)11-18/h1-5,13-15H,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYUHRBKFIGMSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)COC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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